5-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-12-4-3-11(21-12)14(19)17-8-1-2-10-9(7-8)13(18)16-5-6-20-10/h1-4,7H,5-6H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYSGCJYDLFNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown a broad range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Cellular Effects
It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies are needed to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Biological Activity
5-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 322.17 g/mol. The compound features a unique tetrahydrobenzo[f][1,4]oxazepine core structure which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂BrN₃O₃ |
| Molecular Weight | 322.17 g/mol |
| Core Structure | Tetrahydrobenzo[f][1,4]oxazepine |
| Functional Groups | Bromo, Carboxamide |
Anticancer Activity
Recent studies have indicated that compounds related to the tetrahydrobenzo[f][1,4]oxazepine structure exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells.
Case Study: Anticancer Efficacy
In a comparative study on the anticancer activity of tetrahydrobenzo[f][1,4]oxazepine derivatives:
- Compound A demonstrated a reduction in A549 cell viability to 64% at 100 µM concentration.
- Compound B , with specific substitutions on the phenyl ring, exhibited enhanced activity reducing cell viability to 61% under similar conditions.
These findings suggest that structural modifications significantly influence the anticancer efficacy of these compounds .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds derived from this class have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Screening
A screening of various derivatives revealed:
- Compound C exhibited promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC (minimum inhibitory concentration) of 8 µg/mL.
- Compound D showed activity against Klebsiella pneumoniae, indicating its potential as an antimicrobial agent against resistant pathogens .
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in cancer progression and bacterial resistance.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival in cancer cells.
- Receptor Interaction : Binding to specific receptors can alter signaling pathways that lead to apoptosis in cancer cells or disrupt bacterial metabolic processes.
Q & A
Q. Table 1: Key NMR Data for Structural Confirmation
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Furan H-3 | 7.73 | d (J = 3.7 Hz) | Brominated position |
| Oxazepin NH | 13.57 | bs | Amide proton |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Essential for confirming regiochemistry and detecting impurities. For example, the absence of residual coupling agents (e.g., EDC) is confirmed by missing peaks at δ 1.2–1.5 ppm (alkyl chains) .
- HRMS: Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 [79Br/81Br] signature).
- FT-IR: Confirms amide C=O stretches (~1650–1680 cm⁻¹) and absence of carboxylic acid O-H (~2500–3300 cm⁻¹) .
Advanced: How can Design of Experiments (DOE) optimize the synthesis process?
Methodological Answer:
DOE reduces trial-and-error by systematically varying parameters:
- Factors: Temperature, catalyst loading, reaction time.
- Response Variables: Yield, purity, byproduct formation.
Example DOE Setup:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 60 |
| Catalyst (mol%) | 5 | 15 |
| Time (h) | 12 | 24 |
Central Composite Design (CCD) identifies optimal conditions (e.g., 45°C, 10 mol% catalyst, 18h), improving yield by 20% compared to one-variable-at-a-time approaches .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies in antimicrobial IC₅₀ values may arise from:
- Assay Variability: Use standardized protocols (e.g., CLSI guidelines) and include internal controls (e.g., nitazoxanide as a reference) .
- Solubility Differences: Test in multiple solvents (DMSO, PBS) and quantify solubility via HPLC.
- Target Selectivity: Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Advanced: What computational approaches predict reactivity and guide synthetic modifications?
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts regioselectivity in bromination (e.g., furan C-5 vs. C-3 positions) .
- Reaction Path Search: Tools like GRRM identify low-energy pathways for ring closure in oxazepin formation .
- ADMET Prediction: SwissADME estimates pharmacokinetic properties (e.g., logP = 2.8 ± 0.3), guiding structural tweaks for improved bioavailability .
Basic: What structural features influence bioactivity?
Methodological Answer:
Q. Table 2: Structural-Activity Relationships (SAR)
| Modification | Effect on IC₅₀ (μM) |
|---|---|
| Bromine → Chlorine | 2.5-fold increase |
| Oxazepine → Benzene | Loss of activity |
Advanced: How to validate mechanistic hypotheses for unexpected byproducts?
Methodological Answer:
- LC-MS/MS: Detect and characterize trace byproducts (e.g., debrominated intermediates).
- Isotopic Labeling: Use ¹³C-labeled precursors to track carbon flow during side reactions.
- Kinetic Modeling: Fit time-course data to identify rate-determining steps (e.g., autocatalytic degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
